molecular formula C5H5BrF4 B14379041 5-Bromo-4,4,5,5-tetrafluoropent-1-ene CAS No. 89965-92-4

5-Bromo-4,4,5,5-tetrafluoropent-1-ene

Cat. No.: B14379041
CAS No.: 89965-92-4
M. Wt: 220.99 g/mol
InChI Key: XWEXYRCGFUEWLF-UHFFFAOYSA-N
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Description

5-Bromo-4,4,5,5-tetrafluoropent-1-ene: is a chemical compound with the molecular formula C5H5BrF4 and a molecular weight of 220.991 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4,5,5-tetrafluoropent-1-ene typically involves the reaction of 1-bromo-2-iodotetrafluoroethane with allyltrimethylsilane under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium, and requires careful control of temperature and pressure to achieve high yields.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure the compound’s purity and consistency. The production process includes multiple steps, such as purification, distillation, and quality control, to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,4,5,5-tetrafluoropent-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen gas with a palladium catalyst.

    Oxidation and Reduction Reactions: Potassium permanganate for oxidation, lithium aluminum hydride for reduction.

Major Products Formed:

    Substitution Reactions: 5-Iodo-4,4,5,5-tetrafluoropent-1-ene, 5-Fluoro-4,4,5,5-tetrafluoropent-1-ene.

    Addition Reactions: 5-Bromo-4,4,5,5-tetrafluoropentane, 5-Bromo-4,4,5,5-tetrafluoropent-2-ene.

    Oxidation and Reduction Reactions: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, 5-Bromo-4,4,5,5-tetrafluoropentanol.

Scientific Research Applications

Chemistry: 5-Bromo-4,4,5,5-tetrafluoropent-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound to understand the interactions between halogens and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties make it a valuable candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropent-1-ene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to changes in the structure and function of the target molecules. The compound’s effects are mediated through pathways involving halogen bonding and electron transfer processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4,4,5,5-tetrafluoropent-1-ene is unique due to its combination of bromine and fluorine atoms with an alkene group. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF4/c1-2-3-4(7,8)5(6,9)10/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXYRCGFUEWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520377
Record name 5-Bromo-4,4,5,5-tetrafluoropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89965-92-4
Record name 5-Bromo-4,4,5,5-tetrafluoropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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